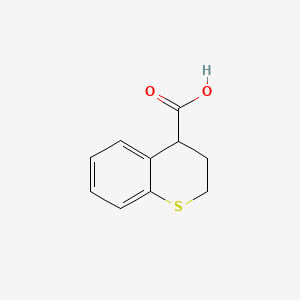

3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid

Übersicht

Beschreibung

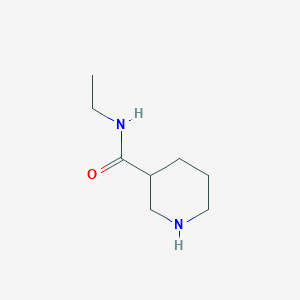

3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid is a chemical compound with the molecular formula C10H10O2S and a molecular weight of 194.25 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid consists of a six-membered ring with an oxygen and a sulfur atom . The exact 3D structure can be obtained from a computed 3D SD file .Physical And Chemical Properties Analysis

3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid is a powder with a melting point of 78-80°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Leishmanicidal Agents

Thiochroman-4-carboxylic Acid derivatives have been evaluated for their potential as leishmanicidal agents. The structural similarity of thiochroman derivatives to chromones, which are known as privileged scaffolds in medicinal chemistry, suggests promising biological activities . These compounds have been tested against intracellular amastigotes of Leishmania panamensis and showed significant antileishmanial activity, particularly those bearing a vinyl sulfone moiety .

Anti-Inflammatory Applications

The anti-inflammatory properties of Thiochroman-4-carboxylic Acid derivatives are notable. These compounds have been synthesized and tested for their efficacy in reducing inflammation. Their potential in this field is linked to their ability to modulate inflammatory mediators and cell migration, which is crucial in the treatment of various inflammatory conditions .

Antibacterial Activity

Thiochroman derivatives exhibit a range of biological activities, including antibacterial properties. This makes them valuable in the development of new antibiotics or antibacterial agents, especially in a time when antibiotic resistance is a growing concern .

Antipsychotic Potential

The compound’s derivatives have been explored for their antipsychotic effects. The research in this area is driven by the need for more effective and less side-effect-prone antipsychotic drugs. Thiochroman-4-carboxylic Acid could serve as a lead compound for the development of new medications in this field .

Anti-Hyperplasia Effects

Research has indicated that Thiochroman-4-carboxylic Acid derivatives may have applications in treating hyperplasia. Their ability to affect cell growth and proliferation could be harnessed to develop treatments for conditions characterized by abnormal increases in cell numbers .

Anticancer Research

The anticancer properties of Thiochroman-4-carboxylic Acid derivatives are being investigated. Their potential to inhibit cancer cell growth and induce apoptosis makes them candidates for the development of novel cancer therapies .

Safety and Hazards

The safety information for 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor/physician .

Wirkmechanismus

Target of Action

Thiochroman-4-carboxylic Acid has been identified as a potential leishmanicidal agent . Its primary targets are the intracellular amastigotes of Leishmania panamensis, a parasite responsible for cutaneous leishmaniasis .

Mode of Action

The exact mode of action of Thiochroman-4-carboxylic Acid on Leishmania panamensisIt has been observed that derivatives of thiochroman-4-carboxylic acid bearing a vinyl sulfone moiety display high antileishmanial activity . When the double bond or the sulfone moiety is removed, the activity decreases .

Biochemical Pathways

The specific biochemical pathways affected by Thiochroman-4-carboxylic Acid are yet to be elucidated. The compound’s structural relationship with chromones, which are known to have various biological activities, suggests that it may affect similar pathways .

Result of Action

Thiochroman-4-carboxylic Acid and its derivatives have shown significant antileishmanial activity against Leishmania panamensis, with some compounds displaying EC50 values lower than 10 μM . This suggests that the compound can effectively inhibit the growth of the parasite at low concentrations .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-thiochromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEYWCQEUVIXPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920843 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiochroman-4-carboxylic Acid | |

CAS RN |

112605-32-0, 80858-99-7 | |

| Record name | Thiochroman-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112605320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)

![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)

![5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6142758.png)

![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)

![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)